Cas no 943025-86-3 (2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid)

2-Chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid is a versatile heterocyclic building block widely used in pharmaceutical and agrochemical synthesis. Its unique structure, featuring chloro, fluoro, and methoxy substituents on the pyridine ring, offers multiple reactive sites for further functionalization. The electron-withdrawing effects of these substituents enhance the reactivity of the carboxylic acid group, facilitating amide bond formation and other derivatization reactions. This compound serves as a key intermediate in the development of biologically active molecules, particularly in the synthesis of herbicides, fungicides, and pharmaceutical candidates targeting various diseases. Its high purity and stability under standard storage conditions make it a reliable reagent for research and industrial applications. The presence of both halogen and alkoxy groups allows for selective modifications, enabling precise control over molecular design.
2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid structure
943025-86-3 structure
Product Name:2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid
CAS No:943025-86-3
MF:C7H5ClFNO3
MW:205.570904493332
MDL:MFCD12025843
CID:1071299
PubChem ID:45588230
Update Time:2025-07-02

2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-5-fluoro-6-methoxynicotinic acid
    • 2-Chloro-5-fluoro-6-methoxy-3-pyridinecarboxylic acid (ACI)
    • 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid
    • CS-0108680
    • AKOS005071784
    • UATPMYHTVZWCPY-UHFFFAOYSA-N
    • AD-0759
    • DB-355834
    • MFCD12025843
    • 2-chloro-5-fluoro- 6-methoxynicotinic acid
    • 943025-86-3
    • 2-chloro-5-fluoro-6-(methyloxy)-3-pyridinecarboxylic acid
    • 2-chloro-5-fluoro-6-methoxy-nicotinic acid
    • 2-chloro-5-fluoro-6-methoxypyridine-3-carboxylic acid
    • 2-chloro-5-fluoro-6-methoxynicotinicacid
    • E70380
    • SCHEMBL2768497
    • MDL: MFCD12025843
    • Inchi: 1S/C7H5ClFNO3/c1-13-6-4(9)2-3(7(11)12)5(8)10-6/h2H,1H3,(H,11,12)
    • InChI Key: UATPMYHTVZWCPY-UHFFFAOYSA-N
    • SMILES: O=C(C1C(Cl)=NC(OC)=C(F)C=1)O

Computed Properties

  • Exact Mass: 204.9941989g/mol
  • Monoisotopic Mass: 204.9941989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 59.4Ų

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2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Methanol ;  4 h, rt → reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, cooled
Reference
Heterocyclic compounds, their preparation and their use as antibacterials
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
Reference
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, European Patent Organization, , ,

Production Method 3

Reaction Conditions
1.1 Solvents: Methanol ;  4 h, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Pyridinopyrimidines as mTOR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of proliferative diseases
, China, , ,

Production Method 4

Reaction Conditions
1.1 Solvents: Methanol ;  4 h, rt → reflux
1.2 Reagents: Hydrochloric acid ,  Water Solvents: Water ;  pH 2
Reference
Tricyclic nitrogen-containing compounds as mycobacterium tuberculosis H37Rv inhibitors and their preparation, pharmaceutical compositions and use in the treatment of tuberculosis
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Solvents: Methanol ;  4 h, rt → reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Tricyclic compounds as antibacterial agents and their preparation, pharmaceutical compositions and use in the treatment of bacterial infections
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  reflux
Reference
Tricyclic 1,5-naphthyridinone oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents-SAR of left-hand-side moiety
Singh, Sheo B.; Kaelin, David E.; Wu, Jin; Miesel, Lynn; Tan, Christopher M.; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(9), 1831-1835

2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid Raw materials

2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid Preparation Products

2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid Suppliers

Amadis Chemical Company Limited
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(CAS:943025-86-3)2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid
Order Number:A944031
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:48
Price ($):468.0
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2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid Related Literature

Additional information on 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid

Recent Advances in the Application of 2-Chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic Acid (CAS: 943025-86-3) in Chemical Biology and Pharmaceutical Research

2-Chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid (CAS: 943025-86-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals. Recent studies have highlighted its versatility in medicinal chemistry, where it serves as a building block for the construction of heterocyclic scaffolds with potential therapeutic applications. This research brief consolidates the latest findings on the synthesis, reactivity, and biological evaluation of derivatives derived from this compound, providing insights into its growing importance in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid in the synthesis of kinase inhibitors targeting cancer-related pathways. The researchers utilized this compound as a precursor to develop a series of pyridine-based analogs, which exhibited potent inhibitory activity against specific tyrosine kinases. The structural modifications introduced at the carboxylic acid position were found to significantly influence the binding affinity and selectivity of the resulting inhibitors, underscoring the compound's role in structure-activity relationship (SAR) studies.

In the field of antibacterial drug development, recent work has explored the incorporation of 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid into novel quinolone derivatives. A 2024 publication in Bioorganic & Medicinal Chemistry Letters reported that derivatives synthesized from this intermediate showed enhanced activity against drug-resistant bacterial strains, particularly Gram-positive pathogens. The presence of both chloro and fluoro substituents on the pyridine ring was identified as crucial for maintaining antibacterial potency while improving metabolic stability.

The compound's reactivity has also been investigated in the context of peptide coupling reactions. A recent methodological study published in Tetrahedron Letters (2024) described an efficient protocol for the amidation of 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid using various coupling reagents. This development has facilitated its incorporation into peptide-based drug candidates, expanding its applications in the design of targeted therapeutics.

From a synthetic chemistry perspective, advances in the large-scale production of 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid have been reported in several industrial publications. Process optimization studies have focused on improving yield and purity while reducing environmental impact through greener synthetic routes. These developments have made the compound more accessible for pharmaceutical research and development programs.

The safety profile and pharmacokinetic properties of derivatives containing the 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid moiety have been the subject of recent preclinical investigations. Studies conducted in 2023-2024 suggest that appropriate structural modifications can lead to compounds with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, addressing previous challenges related to bioavailability.

Looking forward, the unique structural features of 2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid continue to inspire novel applications in drug discovery. Current research directions include its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms, as well as its use in the development of covalent inhibitors. The compound's versatility and the growing body of research supporting its pharmaceutical applications suggest it will remain an important tool in medicinal chemistry for the foreseeable future.

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(CAS:943025-86-3)2-chloro-5-fluoro-6-methoxy-pyridine-3-carboxylic acid
A944031
Purity:99%
Quantity:5g
Price ($):468.0
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